methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with a suitable amine in the presence of a catalyst such as iron (III) chloride . The reaction is carried out under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
Methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate: Similar in structure but with a phenyl group instead of a methyl group.
Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate: Contains a methoxy group instead of a methyl group.
Uniqueness
Methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
CAS No. |
2649084-73-9 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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